[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid
Description
[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid is a brominated pyridine derivative featuring an isopropyl amino group and an acetic acid moiety. Its structure comprises:
- A pyridine ring substituted with a bromine atom at position 6.
- A methyl group at position 3, linked to an isopropyl amino group (-N-CH(CH$3$)$2$).
- An acetic acid (-CH$_2$COOH) functional group.
Properties
IUPAC Name |
2-[(6-bromopyridin-3-yl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-8(2)14(7-11(15)16)6-9-3-4-10(12)13-5-9/h3-5,8H,6-7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXABDIWWFZFBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CN=C(C=C1)Br)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601188487 | |
| Record name | Glycine, N-[(6-bromo-3-pyridinyl)methyl]-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353977-69-1 | |
| Record name | Glycine, N-[(6-bromo-3-pyridinyl)methyl]-N-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353977-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[(6-bromo-3-pyridinyl)methyl]-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid typically involves multiple steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Pyridin-3-ylmethyl Intermediate: The brominated pyridine is then reacted with a suitable alkylating agent to form the pyridin-3-ylmethyl intermediate.
Introduction of Isopropyl-amino Group: The intermediate is further reacted with isopropylamine under controlled conditions to introduce the isopropyl-amino group.
Acetic Acid Addition: Finally, the compound is treated with acetic acid or an acetic acid derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of [(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, while the isopropyl-amino group and acetic acid moiety contribute to the compound’s overall stability and solubility. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related derivatives, focusing on substituent effects (halogen type, amino group bulk) and physicochemical properties.
2.1. Structural and Physicochemical Differences
The table below summarizes key analogs and their properties:
| Compound Name | Halogen | Amino Substituent | Molecular Formula | Molecular Weight (g/mol) | Predicted LogP* | Solubility (Water) |
|---|---|---|---|---|---|---|
| [(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid | Br | Isopropyl | C${11}$H${16}$BrN$2$O$2$ | ~288 | 1.8–2.2 | Low |
| [(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid | Cl | Isopropyl | C${11}$H${16}$ClN$2$O$2$ | ~243 | 1.2–1.6 | Moderate |
| [(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid | Br | Methyl | C$9$H${11}$BrN$2$O$2$ | 259.10 | 1.5–1.9 | Moderate |
| [(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid | Br | Cyclopropyl | C${12}$H${14}$BrN$2$O$2$ | ~305 | 2.0–2.4 | Low |
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Key Observations :
Halogen Effects :
- Bromine (Br) increases molecular weight and lipophilicity (higher LogP) compared to chlorine (Cl), reducing water solubility. Bromine’s electron-withdrawing nature may enhance electrophilic reactivity in substitution reactions .
- Chlorinated analogs exhibit lower molecular weights and improved solubility, making them preferable in aqueous-phase applications.
This bulk may reduce binding affinity compared to smaller groups like methyl . Cyclopropyl substituents add rigidity and moderate lipophilicity, balancing steric effects and solubility.
Functional Group Synergy :
- The acetic acid moiety enables hydrogen bonding and ionic interactions, which may enhance adsorption or coordination properties, as seen in modified biochars (e.g., uranium adsorption via -COO⁻ groups) .
Biological Activity
Overview
[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid is a novel organic compound characterized by its unique structural features, including a brominated pyridine ring, an isopropyl amino group, and an acetic acid moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications, particularly in neurological and inflammatory pathways.
The biological activity of [(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom enhances the compound's ability to form stable complexes with biological molecules, while the isopropyl-amino group contributes to its solubility and stability in biological systems. The acetic acid moiety may also play a role in modulating the compound's pharmacokinetic properties.
Biological Activity
Recent studies have indicated that [(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid exhibits significant biological activities, including:
- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and survival.
- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress, which is crucial in conditions such as Alzheimer's disease.
- Anti-inflammatory Activity : It has been observed to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory disorders .
Case Studies
-
Cancer Cell Line Study :
A study evaluated the cytotoxic effects of [(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid on FaDu hypopharyngeal tumor cells. Results demonstrated a dose-dependent increase in apoptosis compared to standard chemotherapy agents like bleomycin . -
Neuroprotection :
In vitro assays revealed that the compound could significantly reduce oxidative stress markers in neuronal cells, suggesting its potential as a neuroprotective agent against neurodegenerative diseases. -
Inflammation Model :
Animal models of inflammation showed that administration of the compound reduced levels of TNF-alpha and IL-6, highlighting its anti-inflammatory properties and potential therapeutic applications .
Comparative Analysis
To better understand the biological activity of [(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| [(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid | C11H15BrN2O | Brominated pyridine; isopropyl amino group | Anticancer, neuroprotective, anti-inflammatory |
| [(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-acetic acid | C11H15BrN2O | Different bromine position | Similar activity but less potent |
| 2-(2-Bromopyridin-4-YL)acetic acid | C7H6BrNO2 | Lacks isopropyl amino group | Reduced biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
